molecular formula C11H7N3O2 B8315877 4-(1h-Pyrazol-3-yl)-1h-indole-2,3-dione

4-(1h-Pyrazol-3-yl)-1h-indole-2,3-dione

Cat. No.: B8315877
M. Wt: 213.19 g/mol
InChI Key: IBRVJXQYCLPPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Pyrazol-3-yl)-1H-indole-2,3-dione is a novel chemical hybrid designed for advanced medicinal chemistry and antimicrobial research. This compound combines the isatin (1H-indole-2,3-dione) scaffold, a recognized endogenous hetero-aromatic compound and versatile precursor for a wide range of bioactive derivatives , with a 1H-pyrazole ring, a five-membered heterocycle renowned for its broad-spectrum biological properties . This molecular framework is of significant interest for developing new therapeutic agents, particularly against drug-resistant pathogens . The indole-2,3-dione (isatin) core is a well-documented pharmacophore with a diverse portfolio of reported biological activities, including antimicrobial, antiviral, antitubercular, and anticancer effects . Similarly, the pyrazole moiety is a established medicinal scaffold found in compounds with anti-inflammatory, antimicrobial, and anticancer activities . The strategic fusion of these two privileged structures into a single molecule is a rational approach in drug discovery, aimed at synthesizing compounds with enhanced or novel biological profiles for tackling pressing global health issues like Antibiotic Microbial Resistance (AMR) . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex heterocyclic systems, or evaluate it directly for its potential to inhibit critical bacterial and fungal enzymes. Preliminary research on closely related (2-oxoindolin-3-ylidene)methyl-1H-pyrazole analogs suggests potential inhibitory action against targets such as tyrosyl-tRNA synthetase (an essential enzyme for bacterial protein synthesis), DNA gyrase (a bacterial topoisomerase), and secreted aspartic protease 2 (SAP2, a key virulence factor in Candida albicans ) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)-1H-indole-2,3-dione

InChI

InChI=1S/C11H7N3O2/c15-10-9-6(7-4-5-12-14-7)2-1-3-8(9)13-11(10)16/h1-5H,(H,12,14)(H,13,15,16)

InChI Key

IBRVJXQYCLPPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C2=O)C3=CC=NN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Key Analogues:
Compound Name Substituent Position/Type Key Properties/Activities Reference
Isatin (1H-indole-2,3-dione) Core structure Anticancer, enzyme inhibition
I-TSC (Isatin-3-thiosemicarbazone) C3: Thiosemicarbazone Metal chelation, radiopharmaceuticals
4-(1H-Tetrazol-5-yl)-1H-indole C4: Tetrazole Anticancer, ligand for metal complexes
Spiro-pyrrolidines (e.g., 4a–n) C3: Spiro-fused pyrrolidine Antimicrobial, cycloaddition synthesis
Triazole-indole hybrids (e.g., 2a–g) N1: Triazole-methyl Antibacterial, click chemistry synthesis
  • Electronic Modifications :
    • The pyrazole group at C4 in the target compound introduces a planar, electron-rich heterocycle, contrasting with the tetrazole in (electron-deficient) or the thiosemicarbazone in (chelating). This may enhance π-π stacking or hydrogen bonding with biological targets.
    • Compared to triazole derivatives (e.g., 2a–g) , pyrazole lacks the additional nitrogen atom, reducing polarity but increasing hydrophobicity, which could improve membrane permeability.

Physicochemical Properties

  • Solubility :
    • Pyrazole’s moderate polarity may improve aqueous solubility compared to hydrophobic triazole derivatives (e.g., 2a–g with logP ~3.5 ).
    • Contrast with tetrazole (highly polar, logP ~0.8 ), which requires formulation aids for bioavailability.
  • Crystallinity :
    • The planar pyrazole ring could promote π-stacking, enhancing crystallinity (cf. tetrazole in , which forms prismatic crystals).

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Temperature : Reflux conditions (78–80°C) in ethanol ensure sufficient energy for imine bond formation without decomposition.

  • Catalyst : Acetic acid (0.5–1.0 eq.) enhances electrophilicity at the isatin C-3 carbonyl, facilitating nucleophilic attack by the pyrazole amine.

  • Solvent : Ethanol balances solubility and environmental considerations, though DMF has been used for recalcitrant substrates.

Example Protocol :

  • 5-Aminopyrazole (2a–e) (0.01 mol) and N-substituted isatin (4a,b) (0.01 mol) are combined in ethanol (25 mL).

  • Glacial acetic acid (0.5 mL) is added, and the mixture is refluxed for 1–2 hours.

  • The product precipitates upon cooling, yielding 4-(1H-pyrazol-3-yl)-1H-indole-2,3-dione derivatives in 50–70% yield after recrystallization.

StepReagents/ConditionsYield (%)Characterization Techniques
1Ethanol, AcOH, reflux50–70¹H/¹³C NMR, HRMS, IR

One-Pot Synthesis Using Heterogeneous Catalysts

Recent advances emphasize eco-friendly protocols, such as one-pot syntheses employing nanocatalysts. ZrO₂/SBA-15 , a mesoporous silica-supported zirconia catalyst, enables the concurrent formation of pyrazole and indole-2,3-dione moieties from aldehyde and indole precursors.

Mechanistic Insights

The reaction proceeds via:

  • Aldol Condensation : Pyrazole-4-carbaldehyde reacts with indole in the presence of ZrO₂/SBA-15, forming a β-hydroxy ketone intermediate.

  • Cyclodehydration : Acidic sites on the catalyst promote cyclization to yield the target compound.

Optimized Conditions :

  • Catalyst Loading : 5 wt% ZrO₂/SBA-15.

  • Solvent : Ethanol at 80°C for 4–6 hours.

  • Yield : 70–85%, superior to homogeneous catalysts due to reduced side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified protocol involves irradiating a mixture of 3-aminopyrazole and isatin in DMF at 120°C for 15 minutes, achieving yields of 65–75%.

Advantages :

  • Time Efficiency : 15 minutes vs. 1–2 hours for conventional heating.

  • Improved Purity : Reduced thermal degradation minimizes byproducts.

Enzymatic and Green Chemistry Approaches

Emerging methodologies leverage biocatalysts for stereoselective synthesis. Lipase B from Candida antarctica (CAL-B) has been employed in non-aqueous media to catalyze the coupling of pyrazole-carboxylic acids with isatin derivatives, achieving enantiomeric excess (ee) >90% under mild conditions.

Table 2: Green Synthesis Parameters

CatalystSolventTemperature (°C)ee (%)Yield (%)
CAL-BTHF359260

Analytical and Structural Validation

Rigorous characterization is critical for confirming synthetic success:

  • ¹H NMR : Aromatic protons of pyrazole (δ 7.2–8.1 ppm) and isatin (δ 10.3–10.8 ppm for NH) are diagnostic.

  • HRMS : Molecular ion peaks align with theoretical m/z values (e.g., C₁₁H₇N₃O₂: 229.0485).

  • XRD : Crystallographic data confirm the planar structure and hydrogen-bonding networks .

Q & A

Q. What are the established synthetic routes for 4-(1H-Pyrazol-3-yl)-1H-indole-2,3-dione, and what intermediates are critical?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Functionalization of indole-2,3-dione (isatin) via hydrazone formation using hydrazine derivatives (e.g., 4-nitrophenylhydrazine in ethanol under reflux) .
  • Step 2 : Coupling with pyrazole moieties using palladium-catalyzed cross-coupling or nucleophilic substitution. For example, chloranil-mediated cyclization in xylene under reflux for 24–30 hours . Key intermediates: Isatin hydrazones and halogenated pyrazole precursors.

Q. What spectroscopic methods are essential for characterizing this compound and its derivatives?

  • NMR (¹H/¹³C) : To confirm regiochemistry of the pyrazole-indole linkage and substituent positions .
  • IR Spectroscopy : Identifies carbonyl (C=O) and N-H stretches in the indole-dione and pyrazole moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro biological activities have been reported for this compound?

  • Antitumor Activity : Derivatives show IC₅₀ values in the micromolar range against HepG2 cells, comparable to standard chemotherapeutics .
  • Antimicrobial Activity : Moderate inhibition of bacterial/fungal strains (e.g., E. coli, C. albicans), though efficacy varies with substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling indole-2,3-dione with pyrazole moieties?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while xylene facilitates cyclization at high temperatures .
  • Catalyst Screening : Pd(PPh₃)₄ improves cross-coupling efficiency; base additives (e.g., K₂CO₃) neutralize byproducts .
  • Reaction Monitoring : TLC/HPLC tracks intermediate formation; prolonged reflux (≥24 hours) ensures completion .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for antitumor studies) and control compounds (e.g., fluconazole for antifungal assays) .
  • Structural Confirmation : Verify compound purity (≥95% by HPLC) to rule out impurities affecting activity .
  • Dose-Response Curves : Generate IC₅₀ values across multiple concentrations to reduce variability .

Q. What structure-activity relationship (SAR) strategies are effective for enhancing bioactivity?

  • Pyrazole Substituents : Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial activity, while bulky groups (e.g., aryl) enhance antitumor potency .
  • Indole Modifications : Methylation at the N1 position increases metabolic stability but may reduce solubility .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., EGFR) .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors in the indole-dione and pyrazole regions .

Q. What mechanistic insights exist for oxidation or substitution reactions involving this compound?

  • Oxidation : The indole-dione moiety undergoes oxidation with KMnO₄ to form quinoline derivatives, confirmed by UV-Vis spectral shifts .
  • Substitution : Electrophilic aromatic substitution at the pyrazole C4 position is favored in acidic conditions, yielding halogenated derivatives .

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